molecular formula C17H21N3OS B2487755 (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone CAS No. 1105203-62-0

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone

Cat. No. B2487755
M. Wt: 315.44
InChI Key: GERNHJQTAAOBGK-UHFFFAOYSA-N
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Description

The chemical compound of interest is structurally related to heterocyclic compounds, which are known for their diverse chemical and biological properties. Research on similar compounds has focused on their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step reactions, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the synthesis of related compounds has been achieved using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding reasonable overall yields (Zheng Rui, 2010).

Molecular Structure Analysis

X-ray diffraction studies have been utilized to confirm the structure of similar compounds, revealing details about the molecular conformation, crystal system, and stabilizing interactions. For instance, a novel bioactive heterocycle was characterized, showing inter and intra-molecular hydrogen bonds contributing to the molecule's stability (S. Prasad et al., 2018).

Chemical Reactions and Properties

The reactivity of similar compounds can be influenced by their structural features, leading to various chemical reactions. Studies have shown that compounds with thiadiazol rings can undergo reactions such as acetylation and chloroacetylation, demonstrating their versatile chemical reactivity (K. Joshi, V. N. Pathak, & Sharda Sharma, 1986).

Physical Properties Analysis

Spectroscopic methods, including IR, 1H NMR, and mass spectrometry, are crucial for characterizing the physical properties of similar compounds. These techniques provide detailed information on the molecular structure and help in identifying functional groups present in the molecule.

Chemical Properties Analysis

The chemical properties of similar compounds can be explored through theoretical calculations and experimental evaluations. Studies involving density functional theory (DFT) calculations and molecular docking have been conducted to understand the antibacterial activity and other chemical properties of related compounds (M. Shahana & A. Yardily, 2020).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study focused on the synthesis of new pyridine derivatives, including compounds similar to "(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone", demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. The compounds were synthesized using amino substituted benzothiazoles and chloropyridine carboxylic acid, indicating their potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitubercular and Antifungal Activities

  • Another research explored the synthesis and evaluation of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, which showed significant antitubercular and antifungal activities. These compounds were prepared by treating 2-amino-5-(3,5-dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with appropriate α-haloaryl ketones, highlighting the versatility of thiadiazole derivatives in synthesizing bioactive compounds (Syed, Ramappa, & Alegaon, 2013).

Non-Ionic Surfactants and Microbiological Activities

  • Research on the synthesis of non-ionic surfactants containing piperidine, piperazine, and imidazole based on thiadiazole showed that these novel scaffolds were synthesized from biologically active stearic acid. The synthesized compounds exhibited antimicrobial activities against gram-positive and gram-negative bacteria and fungi. This study suggests the potential application of these compounds in creating biodegradable non-ionic surfactants with antimicrobial properties (Abdelmajeid, Amine, & Hassan, 2017).

Anticancer Activity

  • A study on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed that some compounds exhibited good antimicrobial activity and might possess further research interest due to their bioactive potential. This indicates the broader applicability of these compounds beyond antimicrobial activities, potentially including anticancer applications (Mallesha & Mohana, 2014).

Safety And Hazards

Safety considerations depend on the compound’s specific properties. Generally, any chemical synthesis or handling should follow proper safety protocols, including personal protective equipment, proper storage, and disposal.


Future Directions

Future research could focus on:



  • Investigating the compound’s biological activity and potential applications.

  • Exploring its interactions with other molecules.

  • Developing synthetic routes for large-scale production.


Please note that this analysis is based on general knowledge, and specific details would require access to scientific literature or experimental data. If you have any additional information or specific papers related to this compound, I’d be happy to incorporate them into the analysis.


properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-3-15-18-19-16(22-15)13-7-9-20(10-8-13)17(21)14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERNHJQTAAOBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone

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